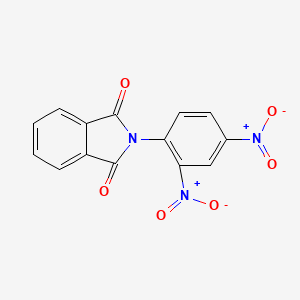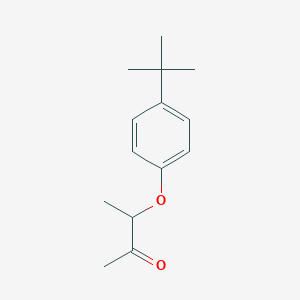
3-(4-Tert-butylphenoxy)butan-2-one
Vue d'ensemble
Description
The compound "3-(4-Tert-butylphenoxy)butan-2-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical groups, such as tert-butyl groups and phenoxy units, which are relevant to the analysis of the compound . The tert-butyl group is known for its ability to increase solubility and decrease intermolecular forces in polymers, as seen in the synthesis of polyimides with enhanced solubility and thermal stability . Phenoxy units are also a recurring motif in the synthesis of various complexes and polymers, contributing to the structural and chemical properties of the resulting materials .
Synthesis Analysis
The synthesis of compounds related to "3-(4-Tert-butylphenoxy)butan-2-one" involves multiple steps, including polycondensation, iodination, acetyl protection, coupling reactions, and deacetylation . For instance, the synthesis of a novel diamine with tert-butyl and phenoxy units was achieved through these methods, leading to polyimides with desirable properties . Similarly, the synthesis of iron complexes with tert-butyl and hydroxymethyl phenol ligands involved reactions with iron ions and solvent changes to achieve the desired complexes .
Molecular Structure Analysis
The molecular structures of compounds containing tert-butyl and phenoxy groups are characterized by their ability to form various complex geometries. For example, the crystal structure of a related compound showed strong intermolecular interactions and good packing ability due to symmetric tert-butyl groups . In another case, the structure of a dinuclear complex with tert-butylbenzene units formed a confacial bioctahedron, while a tetranuclear complex exhibited a Ti4O16 core protected by hydrophobic binding pockets .
Chemical Reactions Analysis
Chemical reactions involving tert-butyl and phenoxy groups include cycloaddition, as demonstrated by the reaction of a tert-butyldimethylsiloxy-substituted butadiene with methyl acrylate to form a cyclohexenone derivative . The presence of tert-butyl groups can influence the reactivity and outcome of such reactions, as seen in the synthesis of polyimides and metal complexes .
Physical and Chemical Properties Analysis
Compounds with tert-butyl and phenoxy groups exhibit a range of physical and chemical properties. Polyimides derived from these groups have shown low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The introduction of tert-butyl groups into the polymer backbone can enhance solubility and transparency while maintaining thermal stability . Additionally, the iron complexes with tert-butyl and hydroxymethyl phenol ligands displayed antiferromagnetic interactions and unique coordination environments .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Research in this area involves the synthesis and characterization of various compounds and complexes. For instance, D. Back et al. (2012) explored the synthesis and structural features of new oxidovanadium(V) complexes, where the less common [VO]3+ cation was a central focus. This study highlights the structural intricacies and applications in chemical synthesis (Back et al., 2012).
- Mao-Lin Hsueh et al. (2002) discussed the reaction of a sterically hindered biphenol with trimethylaluminum, demonstrating its role in the efficient polymerization of epsilon-caprolactone. This research shows how chemical reactions of tert-butylphenoxy compounds can lead to significant advances in polymer science (Hsueh et al., 2002).
Antioxidant Properties and Mechanisms
- Studies on the antioxidant activities of various tert-butylphenoxy compounds have been conducted to understand their mechanisms. For example, M. Lucarini et al. (2001) investigated the homolytic reactivity of specific bisphenol antioxidants, providing insights into their OH bond dissociation energies and reaction rate constants with radicals. This research is crucial in understanding the antioxidant behavior of tert-butylphenoxy derivatives (Lucarini et al., 2001).
- Riccardo Amorati et al. (2003) conducted a kinetic and thermodynamic investigation on the antioxidant activity of o-bisphenols, highlighting the role of intramolecular hydrogen bonding in their efficiency. Such studies are significant in elucidating the factors that enhance antioxidant activities (Amorati et al., 2003).
Polymer Science and Material Engineering
- Research in polymer science has explored the use of tert-butylphenoxy compounds in various applications. C. Chen et al. (2017) synthesized low dielectric polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone and similar compounds. This work demonstrates the potential of tert-butylphenoxy derivatives in creating materials with specific dielectric properties (Chen et al., 2017).
Catalysis and Reaction Mechanisms
- Tert-butylphenoxy compounds have been studied for their roles in catalysis. M. Ratnikov et al. (2011) explored the dirhodium-catalyzed oxidation of phenols and anilines, where tert-butylperoxy radicals were used as effective oxidants. This research provides insights into the mechanisms of oxidation involving tert-butylphenoxy radicals (Ratnikov et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound, tert-butanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
3-(4-tert-butylphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(15)11(2)16-13-8-6-12(7-9-13)14(3,4)5/h6-9,11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSSIEQFQKQUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344967 | |
| Record name | 3-(4-tert-butylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenoxy)butan-2-one | |
CAS RN |
160875-28-5 | |
| Record name | 3-(4-tert-butylphenoxy)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



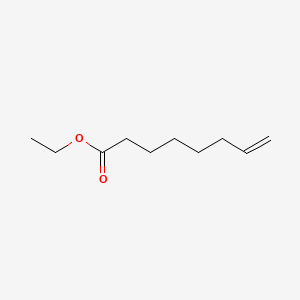
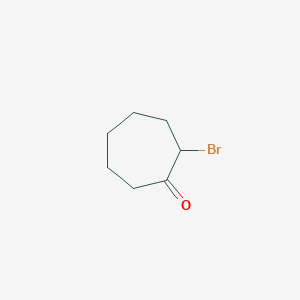



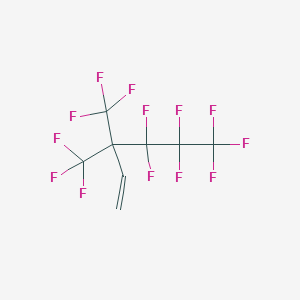
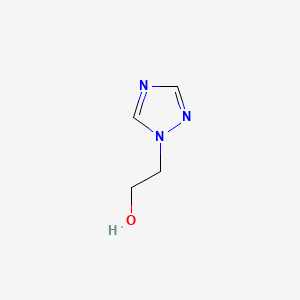

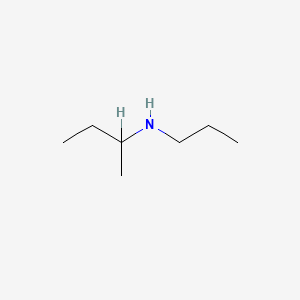
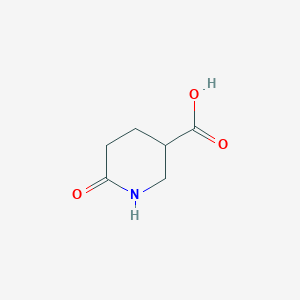
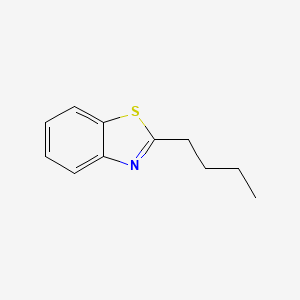
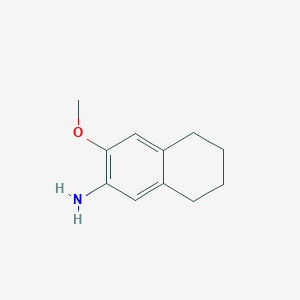
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
